N-(pentan-2-yl)aniline
Overview
Description
“N-(pentan-2-yl)aniline” is a chemical compound with the CAS Number: 2716-62-3 . It has a molecular weight of 163.26 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of “N-(pentan-2-yl)aniline” derivatives involves modifying aniline monomers with various characteristics . This allows for the study of the effect of the substituent on the respective polymer . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .Molecular Structure Analysis
The structures and composition of the polymers synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Chemical Reactions Analysis
The polymers exist in protonated emeraldine forms . The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers .Physical And Chemical Properties Analysis
“N-(pentan-2-yl)aniline” is soluble in common organic solvents, so it can be used to make films . It has unique properties such as redox activity, acid–base properties, electronic and ionic conductivity, and high general stability and thermal stability .Scientific Research Applications
Green Chemistry and Catalysis
The study by Xu Dan-qian (2011) showcases the utilization of N-(pentan-2-yl)aniline derivatives in the synthesis of pendimethalin, a widely used herbicide. By employing acidic ionic liquids as catalysts, this research highlights a green chemistry approach, emphasizing the importance of N-(pentan-2-yl)aniline derivatives in the development of environmentally friendly catalytic processes. The ability to reuse the catalysts multiple times without significant loss of activity presents a promising avenue for sustainable industrial applications Xu Dan-qian, 2011.
Advanced Materials and Polymerization
In the field of materials science, Guo et al. (2005) explored the electrochemical polymerization of aniline in the presence of sodium dodecyl sulfate (SDS) admicelles. This study reveals that N-(pentan-2-yl)aniline derivatives can influence the polymerization process, affecting the catalytic efficiency and the morphology of polyaniline films. The addition of n-pentanol was found to regulate the size of nanoparticles within the films, suggesting that derivatives of N-(pentan-2-yl)aniline play a crucial role in tailoring the properties of conductive polymers for specific applications Guo et al., 2005.
Organic Synthesis and Chemical Reactions
Research by Shimizu et al. (2021) demonstrates the synthetic versatility of N-(pentan-2-yl)aniline derivatives through the development of a novel catalytic process for synthesizing 1-(hetero)aryl-2,2,2-trichloroethanols. Using a palladium catalyst coordinated with an N-heterocyclic carbene derived from N-(pentan-2-yl)aniline, this work opens new pathways for creating bioactive compounds, highlighting the compound's significance in facilitating complex organic transformations Shimizu et al., 2021.
Environmental Chemistry and Herbicide Research
A study by Kpagh et al. (2016) focuses on the environmental behavior of pendimethalin, a derivative of N-(pentan-2-yl)aniline, examining its sorption kinetics in soil. This research provides critical insights into the environmental fate of pendimethalin, illustrating the broader implications of N-(pentan-2-yl)aniline derivatives in agricultural practices and their potential impact on water contamination Kpagh et al., 2016.
Safety And Hazards
The safety data sheet for “N-(pentan-2-yl)aniline” indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may cause drowsiness or dizziness and is suspected of causing genetic defects and cancer . It is toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors . There is a significant potential of PANI application in medicine and heterogeneous catalysis . One of the ways to overcome the low solubility of PANI involves the functionalization of PANI that makes it possible to increase the solubility while retaining many of its important properties .
properties
IUPAC Name |
N-pentan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULIKQJHXKLBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334306 | |
Record name | N-(pentan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-2-yl)aniline | |
CAS RN |
2716-62-3 | |
Record name | N-(pentan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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